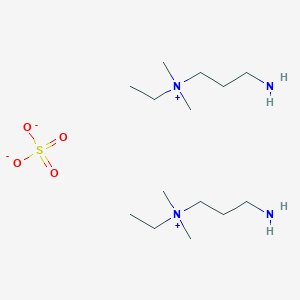
Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate is a quaternary ammonium compound. It is characterized by the presence of two quaternary ammonium centers, each bonded to an ethyl group, two methyl groups, and a propyl chain terminated with an amino group. This compound is typically used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-dimethylpropan-1-amine with ethyl iodide to form the quaternary ammonium iodide salt. This intermediate is then treated with sulfuric acid to yield the sulfate salt. The reaction conditions generally involve:
Temperature: Room temperature to moderate heating.
Solvent: Polar solvents such as water or alcohols.
Reaction Time: Several hours to ensure complete quaternization.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous addition: of reactants to maintain a steady state.
Efficient mixing: to ensure uniform reaction conditions.
Temperature control: to optimize reaction rates and prevent side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The quaternary ammonium centers are generally resistant to reduction, but the amino groups can be reduced to form primary amines.
Substitution: The quaternary ammonium centers can undergo nucleophilic substitution reactions, where the counterion (sulfate) can be replaced by other anions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halide ions, hydroxide ions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of new quaternary ammonium salts with different counterions.
Wissenschaftliche Forschungsanwendungen
Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of quaternary ammonium compounds for antimicrobial studies.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of detergents and disinfectants due to its surfactant properties.
Wirkmechanismus
The mechanism of action of Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate involves its interaction with biological membranes. The quaternary ammonium centers disrupt the lipid bilayer, leading to increased permeability and eventual cell lysis. This compound targets:
Cell Membranes: Disrupts membrane integrity.
Proteins: Interacts with membrane-bound proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.
Bis(2-(dimethylamino)ethyl) ether: Used as a ligand in coordination chemistry.
Uniqueness
Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate is unique due to its dual quaternary ammonium centers, which enhance its ability to interact with biological membranes and increase its efficacy as a surfactant and antimicrobial agent.
Eigenschaften
CAS-Nummer |
138199-89-0 |
|---|---|
Molekularformel |
C14H38N4O4S |
Molekulargewicht |
358.54 g/mol |
IUPAC-Name |
3-aminopropyl-ethyl-dimethylazanium;sulfate |
InChI |
InChI=1S/2C7H19N2.H2O4S/c2*1-4-9(2,3)7-5-6-8;1-5(2,3)4/h2*4-8H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
QBMCCESIRBBJLN-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+](C)(C)CCCN.CC[N+](C)(C)CCCN.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


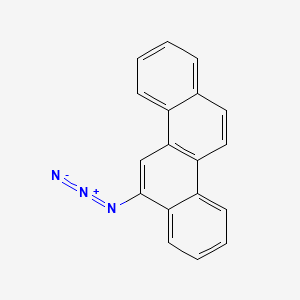
![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)
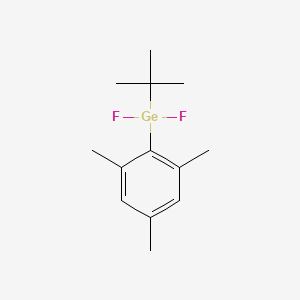
![1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]-](/img/structure/B14280113.png)
![[2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate](/img/structure/B14280120.png)
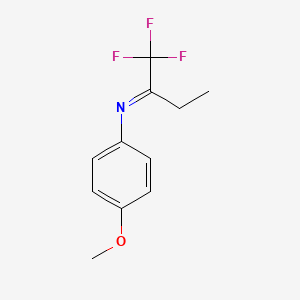
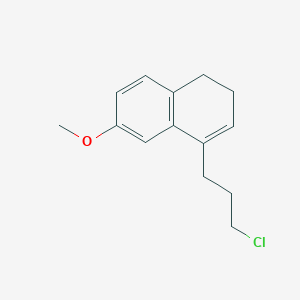

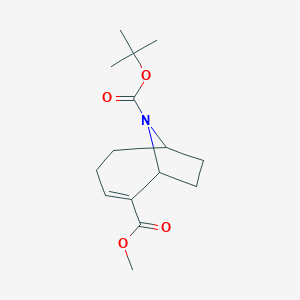
![3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14280135.png)
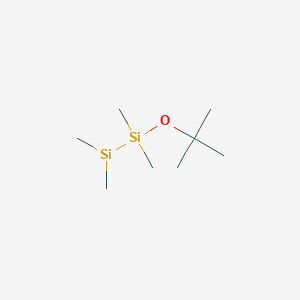
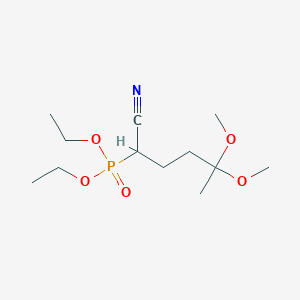
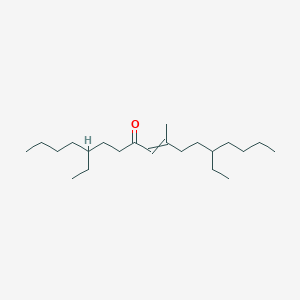
![Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B14280160.png)
